β2-Adrenoceptor Agonist Design: 3-(tert-butylamino)-1,1,1-trifluoropropan-2-ol serves as a scaffold in developing novel β2-adrenoceptor agonists, particularly for treating asthma. Compound 1a (2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-butylamino)ethan-1-ol hydrogen chloride) showed promising results in preclinical studies, exhibiting high β2/β1-selectivity, good oral bioavailability, and low acute oral toxicity, suggesting its potential as an oral antiasthmatic agent. []
CETP Inhibitor Design:Derivatives of 3-(tert-butylamino)-1,1,1-trifluoropropan-2-ol have shown potential as Cholesteryl Ester Transfer Protein (CETP) inhibitors. For example, compound 2, ((2R)-3-{[4-(4-chloro-3-ethylphenoxy)pyrimidin-2-yl][3-(1,1,2,2-tetrafluoroethoxy)benzyl]amino}-1,1,1-trifluoropropan-2-ol, demonstrated CETP inhibition by blocking its lipid tunnel, highlighting its potential in developing novel cardiovascular disease therapies. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7